N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O/c1-11-7-14-19-8-12(10-21(14)20-11)3-2-4-18-15(22)13-9-16-5-6-17-13/h5-10H,2-4H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGKTPIFBTVXLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[1,5-a]pyrimidine core. This can be achieved through the cyclization of appropriate precursors such as 3-aminopyrazole and 2-chloro-3-formylpyridine under basic conditions. The resulting intermediate is then subjected to alkylation with 3-bromopropylamine to introduce the propyl chain.
The final step involves the coupling of the alkylated pyrazolo[1,5-a]pyrimidine with pyrazine-2-carboxylic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide linkage.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by employing continuous flow chemistry techniques, which allow for better control over reaction conditions and improved yields. The use of automated synthesizers and high-throughput screening can further streamline the process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce any carbonyl groups present.
Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives and nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols, often in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)pyrazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in kinases and phosphodiesterases.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties. It has shown promise in preclinical studies as a potential therapeutic agent.
Industry: Utilized in the development of new materials with specific photophysical properties, such as fluorescent probes and sensors.
Mechanism of Action
The mechanism of action of N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to the active sites of enzymes, inhibiting their activity. For example, it may act as a kinase inhibitor by competing with ATP for binding to the kinase domain, thereby blocking the phosphorylation of downstream targets. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Key Structural Features of Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations :
- Core Heterocycle : The pyrazolo[1,5-a]pyrimidine core is retained in most analogs, but substitutions (e.g., triazolo in ) alter electronic properties and binding affinities.
- Linker and Functional Groups: The propyl linker in the target compound is common in analogs like , but variations (e.g., cyanopyrrolidin in Anagliptin) modulate target selectivity.
- Carboxamide Modifications : Pyrazine-2-carboxamide in the target compound contrasts with sulfonamide () or isoxazole-carboxamide (), affecting solubility and pharmacokinetics.
Pharmacological and Functional Comparisons
Table 2: Pharmacological Profiles of Selected Analogs
Key Observations :
- DPP-4 Inhibitors: Anagliptin’s cyanopyrrolidin group enhances binding to DPP-4’s catalytic site, whereas the target compound’s pyrazine group may favor alternative targets .
- Anti-infective Agents : The triazolo[1,5-a]pyrimidine in and fluorophenyl groups in improve microbial target engagement compared to the pyrazine-carboxamide motif.
- Bone Morphogenetic Protein (BMP) Modulation: DMH3’s quinoline substituent ([10]) highlights the role of aromatic extensions in modulating signaling pathways.
Biological Activity
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)pyrazine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies.
Structural Characteristics
The compound features a pyrazolo[1,5-a]pyrimidine core , which is known for its rigidity and planarity due to the fused nitrogen-containing rings. This structural arrangement is critical for its biological activity, as it influences the compound's interaction with various biological targets. The presence of functional groups such as carboxamide and pyrazine enhances its pharmacological properties by facilitating interactions with enzymes and receptors.
Antitumor Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antitumor activity . For instance, compounds similar to this compound have shown effectiveness in inhibiting cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of CDK2 has been documented for related compounds, suggesting potential applications in cancer therapy .
Anti-inflammatory Properties
Pyrazolo[1,5-a]pyrimidine derivatives are also noted for their anti-inflammatory properties . Studies have highlighted their ability to reduce inflammation without the ulcerogenic effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs). This makes them promising candidates for developing safer anti-inflammatory medications .
Antimicrobial Activity
Additionally, this compound has demonstrated antimicrobial activity against various pathogens. This property is particularly valuable in the development of new antibiotics targeting resistant strains of bacteria .
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site or modulating receptor function.
- Cell Cycle Regulation : By inhibiting CDKs, it can disrupt cell cycle progression in cancer cells.
Table 1: Summary of Biological Activities
Notable Research Findings
- Antitumor Efficacy : A study demonstrated that pyrazolo[1,5-a]pyrimidine derivatives significantly inhibited tumor growth in xenograft models by targeting CDK pathways.
- Anti-inflammatory Mechanism : Research showed that these compounds reduce pro-inflammatory cytokines in vitro and in vivo models.
- Antimicrobial Testing : Various derivatives were tested against standard bacterial strains, showing promising results in inhibiting growth.
Q & A
Q. Basic
- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity and connectivity, with pyrazolo-pyrimidine protons appearing as distinct singlets (δ 8.2–8.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 340.27) .
Q. Advanced
- X-ray crystallography : Resolves 3D conformation, critical for studying binding interactions with biological targets .
- Molecular docking : Predicts binding affinity to kinases (e.g., CDK2) using software like AutoDock Vina .
What biological activities have been reported for this compound?
Q. Basic
- Anticancer activity : Inhibits proliferation in cancer cell lines (IC₅₀ = 5–20 µM) via kinase pathway modulation .
- Antimicrobial effects : Moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus) .
Q. Advanced
- Kinase inhibition : Binds to CDK2 active sites (Kd = 0.8 µM), disrupting cell cycle progression .
- Anti-inflammatory potential : Suppresses NF-κB signaling in macrophages at 10 µM .
How do structural modifications influence bioactivity?
Q. Advanced
- Pyrazine-carboxamide moiety : Essential for hydrogen bonding with kinase ATP pockets. Trifluoromethyl substitution enhances lipophilicity (logP +0.5) and bioavailability .
- Propyl linker length : Shortening to ethyl reduces potency by 50%, highlighting the importance of spacer flexibility .
How can researchers resolve contradictions in reported bioactivity data?
Q. Advanced
- Assay standardization : Variability in cytotoxicity assays (e.g., MTT vs. ATP-luciferase) may explain conflicting IC₅₀ values. Cross-validate using orthogonal methods .
- Structural analogs : Compare activity of derivatives (e.g., cyclobutanecarboxamide vs. trifluoromethylbenzamide) to isolate functional group contributions .
What strategies improve solubility for in vivo studies?
Q. Advanced
- Prodrug design : Introduce phosphate esters at the pyrazine ring to enhance aqueous solubility (e.g., 5 mg/mL vs. 0.2 mg/mL for parent compound) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150 nm size) for sustained release and improved bioavailability .
How is toxicity assessed in preclinical models?
Q. Advanced
- In vitro : HepG2 cells assess hepatotoxicity (LD₅₀ > 50 µM) .
- In vivo : Zebrafish models evaluate acute toxicity (LC₅₀ = 100 µM) and teratogenicity .
What methods identify molecular targets of this compound?
Q. Advanced
- Chemical proteomics : Use biotin-tagged analogs for pull-down assays followed by LC-MS/MS to identify binding partners (e.g., DDR1 kinase) .
- CRISPR screening : Genome-wide knockout libraries pinpoint synthetic lethal interactions (e.g., CDKN1A deletion sensitizes cells to the compound) .
How can researchers validate mechanism of action?
Q. Advanced
- Kinase profiling : Screen against a panel of 100+ kinases (e.g., DiscoverX) to confirm selectivity for CDK2 and GSK3β .
- Transcriptomics : RNA-seq reveals downstream effects on cell cycle genes (e.g., CCNA2 downregulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
